molecular formula C17H15ClN2O2 B12461138 2-Propenamide, 2-(acetylamino)-N-(4-chlorophenyl)-3-phenyl- CAS No. 83772-76-3

2-Propenamide, 2-(acetylamino)-N-(4-chlorophenyl)-3-phenyl-

Cat. No.: B12461138
CAS No.: 83772-76-3
M. Wt: 314.8 g/mol
InChI Key: DZBMYZNTPLRCBY-UHFFFAOYSA-N
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Description

2-Propenamide, 2-(acetylamino)-N-(4-chlorophenyl)-3-phenyl- is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an amide group, an acetylamino group, a chlorophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 2-(acetylamino)-N-(4-chlorophenyl)-3-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then subjected to a reaction with phenylacetylene under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process. The industrial methods focus on optimizing reaction conditions to maximize yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 2-(acetylamino)-N-(4-chlorophenyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-Propenamide, 2-(acetylamino)-N-(4-chlorophenyl)-3-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Propenamide, 2-(acetylamino)-N-(4-chlorophenyl)-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenamide, 2-(acetylamino)-N-(4-bromophenyl)-3-phenyl-
  • 2-Propenamide, 2-(acetylamino)-N-(4-fluorophenyl)-3-phenyl-
  • 2-Propenamide, 2-(acetylamino)-N-(4-methylphenyl)-3-phenyl-

Uniqueness

Compared to similar compounds, 2-Propenamide, 2-(acetylamino)-N-(4-chlorophenyl)-3-phenyl- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

83772-76-3

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

2-acetamido-N-(4-chlorophenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C17H15ClN2O2/c1-12(21)19-16(11-13-5-3-2-4-6-13)17(22)20-15-9-7-14(18)8-10-15/h2-11H,1H3,(H,19,21)(H,20,22)

InChI Key

DZBMYZNTPLRCBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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